molecular formula C12H15NO5 B590218 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester CAS No. 1329633-58-0

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester

Cat. No.: B590218
CAS No.: 1329633-58-0
M. Wt: 253.254
InChI Key: PPBFZGYXTILFJJ-UHFFFAOYSA-N
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Description

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by its ester functional groups and its acetoxymethyl and methoxy substituents. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester typically involves the esterification of nicotinic acid derivatives. One common method is the Fischer esterification, where nicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the selective formation of the desired ester. The use of boronic esters as protective groups has been explored to facilitate the selective functionalization of carbohydrate derivatives .

Chemical Reactions Analysis

Types of Reactions

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Nicotinic acid and methanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves its conversion to active metabolites in the body. The ester groups are hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid acts as a precursor for NAD+ and NADP+, essential cofactors in cellular redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both acetoxymethyl and methoxy groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

1329633-58-0

Molecular Formula

C12H15NO5

Molecular Weight

253.254

IUPAC Name

methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3

InChI Key

PPBFZGYXTILFJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC

Synonyms

Methyl 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylate;  6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylic Acid Methyl Ester; 

Origin of Product

United States

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